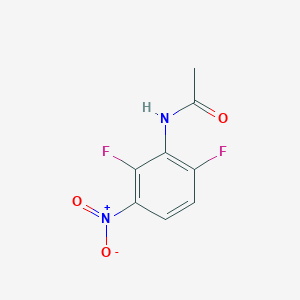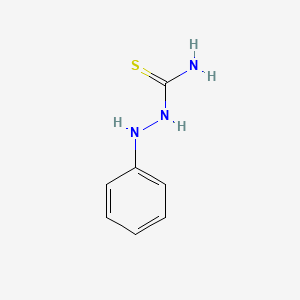![molecular formula C12H5Cl2F3O2 B1304005 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 680215-60-5](/img/structure/B1304005.png)
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" appears to be closely related to the class of compounds discussed in the provided papers. While none of the papers directly analyze this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry.
Synthesis Analysis
Paper describes the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. This suggests that the Vilsmeier-Haack reaction could potentially be a viable method for synthesizing the aldehyde group on the furan ring of the compound . The synthesis involves the use of elemental analysis and NMR spectroscopy for structural confirmation, which could be applicable to the synthesis of "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde".
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray crystallography in paper . This technique could be used to determine the crystal structure of "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde", which would provide valuable information about its molecular geometry and the arrangement of its atoms in the solid state.
Chemical Reactions Analysis
Although the papers do not provide specific reactions for the compound , paper discusses the use of a tetrafluoroiodobenzaldehyde in porphyrin synthesis, indicating that halogenated aldehydes can participate in complex organic reactions. This could imply that "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" may also be used in similar synthetic applications, such as the construction of macrocyclic or supramolecular structures.
Physical and Chemical Properties Analysis
Paper provides a comprehensive analysis of a furan aldehyde derivative using Density Functional Theory (DFT), which includes the calculation of vibrational properties, electronic properties, and molecular electrostatic potential energy surfaces. These methods could be applied to "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" to predict its physical and chemical properties, such as reactivity, stability, and intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Enzymatic Remediation of Organic Pollutants
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde has not been extensively researched for direct applications. However, its structural analogs and compounds within the furan family have been studied for various scientific applications. For example, the treatment of organic pollutants in wastewater using enzymatic approaches with redox mediators has shown promise. Compounds like 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, due to their furan ring, might interact in similar redox reactions as those studied for the remediation of aromatic compounds in industrial effluents. This could potentially open up avenues for its application in environmental remediation efforts (Husain & Husain, 2007).
Synthesis of Fine Chemicals and Polymers
Furthermore, compounds from the furan family, such as 5-Hydroxymethylfurfural (HMF), have been utilized as building blocks in organic synthesis for the preparation of fine chemicals. Given the structural similarities, 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde might also serve as a precursor or intermediate in the synthesis of various industrially relevant chemicals, materials, and possibly biofuels. The presence of functional groups in such molecules allows for versatile chemical reactions, making them suitable for novel synthetic routes and the incorporation of renewable carbon sources into valuable products (Fan et al., 2019).
Role in Advanced Oxidation Processes
In the context of advanced oxidation processes (AOPs) for environmental decontamination, understanding the degradation pathways and biotoxicity of by-products is crucial. While the direct involvement of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde in such processes hasn't been documented, studies on similar compounds can provide insights into potential degradation products and their environmental impact. This knowledge is essential for assessing the ecological risks associated with the use of such chemicals and their derivatives in various industrial applications (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYCADSCMMHYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381826 |
Source


|
| Record name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
CAS RN |
680215-60-5 |
Source


|
| Record name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
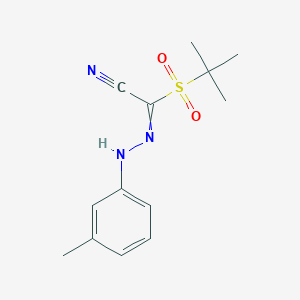
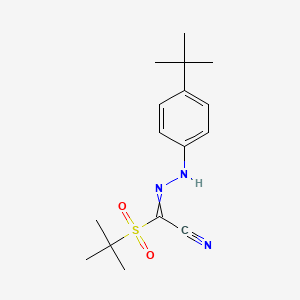
![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

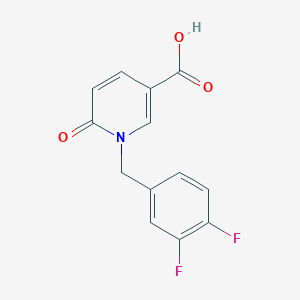
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

